- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-ESynthesis, 2015, 47(23), 3758-3766,
Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)

91419-48-6 structure
Nombre del producto:Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Número CAS:91419-48-6
MF:C11H20N2O3
Megavatios:228.288103103638
MDL:MFCD02180953
CID:61510
PubChem ID:253659758
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 1-N-Boc-Piperidine-4-carboxamide
- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
- 1-Boc-Piperidine-4-Carboxamide
- 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
- N-Boc-4-Piperidinecarboxamide
- tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
- TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
- tert-butyl 4-carbamoylpiperidine-1-carboxylate
- 1-Boc-4-piperidinecarboxamide
- tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
- 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
- tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
- N-BOC-4-Piperidine Carboxamide
- 1-N-Boc-4-piperidinecarboxamide
- 1-N-Boc-Isonipecotamide
- 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-tert-butoxycarbonylpiperidine-4-carboxamide
- 1-
- 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
- 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
- 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
- N-tert-Butoxycarbonylpiperidine-4-carboxamide
- AKOS001788038
- CCG-48829
- AC-7692
- SR-01000095674-1
- SR-01000095674
- SMR000093928
- SCHEMBL557431
- AB11456
- tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
- MLS000116974
- IDI1_018902
- J-503656
- 91419-48-6
- 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
- F6660-4738
- TL 00951
- SR-01000095674-3
- Z101185912
- SY050821
- 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
- DTXSID80370854
- Maybridge3_007515
- HMS2245F06
- DB-013747
- CHEMBL1443143
- tert-butyl-4-carbamoylpiperidine-1-carboxylate
- HMS1452H15
- TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
- YHFUWPUJUMZXBD-UHFFFAOYSA-N
- B3892
- EN300-56514
- Oprea1_340979
- N-BOC-4-Pieridinecarboxamide
- CS-W007674
- MFCD02180953
- PS-6022
- STL185456
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
- MDL: MFCD02180953
- Renchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
- Clave inchi: YHFUWPUJUMZXBD-UHFFFAOYSA-N
- Sonrisas: O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 228.14700
- Masa isotópica única: 228.147
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 275
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.5
- Superficie del Polo topológico: 72.6
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.123
- Punto de fusión: 164.0 to 168.0 deg-C
- Punto de ebullición: 384.4°Cat760mmHg
- Punto de inflamación: 186.3°C
- índice de refracción: 1.498
- PSA: 72.63000
- Logp: 1.75700
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: S24/25
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 4-carbamoylpiperidine-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Fluorochem | 048626-1g |
1-N-Boc-Isonipecotamide |
91419-48-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-25g |
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |
91419-48-6 | 96% | 25g |
¥743.23 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-100g |
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |
91419-48-6 | 96% | 100g |
¥2081.06 | 2025-01-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046660-25g |
tert-Butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | 98% | 25g |
¥97.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37240-5g |
tert-Butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | 97% | 5g |
¥27.0 | 2023-09-06 | |
Apollo Scientific | OR8045-5g |
4-Carbamoylpiperidine, N1-BOC protected |
91419-48-6 | 5g |
£15.00 | 2025-02-20 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139431-100g |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | ≥95.0% | 100g |
¥436.90 | 2023-08-31 | |
Chemenu | CM180571-100g |
tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate |
91419-48-6 | 97% | 100g |
$99 | 2024-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013474-25g |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | 97% | 25g |
¥86 | 2024-05-21 | |
TRC | B809648-10mg |
tert-Butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | 10mg |
$ 50.00 | 2022-06-06 |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride , Sulfuric acid magnesium salt (1:1) Solvents: Methanol ; 2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
Referencia
- Conversion of aldoximes into nitriles and amides under mild conditionsOrganic & Biomolecular Chemistry, 2013, 11(15), 2466-2472,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
Referencia
- Conversion of aldoximes into nitriles and amides under mild conditionsOrganic & Biomolecular Chemistry, 2013, 11(15), 2466-2472,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
Referencia
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
Referencia
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
Referencia
- Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of AlphavirusesJournal of Medicinal Chemistry, 2015, 58(23), 9196-9213,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Ammonium carbonate , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ; 8 h, rt
Referencia
- General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A InhibitorsChemical Biology & Drug Design, 2016, 88(1), 54-65,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Formamide , Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
Referencia
- Hofmann Rearrangement of Carboxamides Mediated by N-BromoacetamideSynthesis, 2016, 48(10), 1550-1560,
Métodos de producción 9
Condiciones de reacción
Referencia
- Tetrazole analogs of GABA-mimetic agentsEuropean Journal of Medicinal Chemistry, 1984, 19(2), 181-6,
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials
- tert-Butyl 4-formylpiperidine-1-carboxylate
- Ethyl piperidine-4-carboxylate
- Di-tert-butyl dicarbonate
- Boc-Inp-OH
- 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Literatura relevante
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate) Productos relacionados
- 91419-49-7(1-Boc-3-carbamoylpiperidine)
- 122684-34-8(tert-butyl 3-carbamoylpyrrolidine-1-carboxylate)
- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)
- 88466-77-7(1-Piperidinecarboxylicacid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)-)
- 858643-92-2(Tert-butyl 3-acetylpiperidine-1-carboxylate)
- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)
- 208179-77-5(ETHYL 4-ACETAMIDOPIPERIDINE-1-CARBOXYLATE)
- 637041-03-3(BENZENE, 1-(1-FLUOROCYCLOPROPYL)-4-METHOXY-)
- 1844893-32-8((1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate)
- 3899-90-9(3-Nitrophenyl 4-methylbenzenesulfonate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Pureza:99%
Cantidad:500g
Precio ($):211.0
atkchemica
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe